Sulfo-SPP

Bioconjugation Antibody-Drug Conjugates Protein Engineering

Select Sulfo-SPP for aqueous bioconjugation workflows where organic solvents are not tolerated. Its sulfonate group enables direct use in physiological buffers, preventing protein denaturation, and confers membrane impermeability for exclusive cell-surface labeling. The cleavable disulfide bond allows reversible crosslinking and controlled payload release—ideal for ADC development and protein interaction mapping. Standard purity ≥97%.

Molecular Formula C14H16N2O7S3
Molecular Weight 420.5 g/mol
Cat. No. B15062379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-SPP
Molecular FormulaC14H16N2O7S3
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCC(CCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O)SSC2=CC=CC=N2
InChIInChI=1S/C14H16N2O7S3/c1-9(24-25-11-4-2-3-7-15-11)5-6-13(18)23-16-12(17)8-10(14(16)19)26(20,21)22/h2-4,7,9-10H,5-6,8H2,1H3,(H,20,21,22)
InChIKeyORKSBKSSOSUJOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfo-SPP Crosslinker: An Overview for ADC and Protein Conjugation Applications


Sulfo-SPP (Sulfosuccinimidyl 3-(2-pyridyldithio)propionate) is a heterobifunctional, thiol-cleavable, and membrane-impermeable crosslinker widely used in bioconjugation . It is the water-soluble analog of the classic SPP (N-succinimidyl 3-(2-pyridyldithio)propionate) crosslinker . Its molecular formula is C14H16N2O7S3 with a molecular weight of 420.48 g/mol . The compound contains an amine-reactive NHS ester and a sulfhydryl-reactive pyridyldithiol group, enabling the formation of cleavable disulfide bonds with cysteine residues [1]. This design facilitates reversible crosslinking and targeted payload release in applications such as antibody-drug conjugates (ADCs) [2].

Why Sulfo-SPP Cannot Be Replaced by Non-Sulfonated Analogs in Aqueous Systems


Generic substitution of Sulfo-SPP with non-sulfonated crosslinkers like SPP or SPDP is not viable for aqueous bioconjugation workflows. The presence of the sulfonate group on Sulfo-SPP fundamentally alters its physicochemical properties . While SPP requires organic solvents like DMSO for dissolution, Sulfo-SPP's enhanced water solubility enables direct use in physiological buffers, eliminating solvent-induced protein denaturation [1]. Furthermore, the sulfonate group renders Sulfo-SPP membrane-impermeable, a critical attribute for cell-surface labeling that is absent in its membrane-permeable analog, SPDP [2]. These differences necessitate a deliberate selection based on the specific experimental or manufacturing context.

Quantitative Differentiation of Sulfo-SPP: Head-to-Head Comparisons with Analogs


Enhanced Aqueous Solubility vs. Non-Sulfonated SPP

Sulfo-SPP demonstrates substantially improved water solubility compared to its non-sulfonated analog, SPP. While SPP exhibits limited solubility in aqueous buffers, Sulfo-SPP's sulfonate group enables direct dissolution in water-based systems, a critical advantage for maintaining protein stability [1]. This property eliminates the need for organic co-solvents like DMSO, reducing the risk of protein denaturation during conjugation.

Bioconjugation Antibody-Drug Conjugates Protein Engineering

Membrane Impermeability: A Key Feature for Cell Surface Targeting

Sulfo-SPP is explicitly classified as membrane-impermeable, a property that distinguishes it from related crosslinkers like SPDP, which are membrane-permeable [1]. This characteristic ensures that Sulfo-SPP-mediated crosslinking is restricted to the extracellular environment, making it the preferred choice for studying cell surface receptors and protein-protein interactions at the plasma membrane.

Cell Surface Labeling Receptor Mapping Extracellular Crosslinking

Cleavable Disulfide Bond: Comparative Stability in Reductive Environments

Sulfo-SPP incorporates a cleavable disulfide bond that is stable in the extracellular environment but can be reduced intracellularly by glutathione (GSH) . This feature is shared with other pyridyldithio crosslinkers but offers a defined cleavage profile. While direct comparative data is limited, the disulfide bond in Sulfo-SPP is designed for controlled payload release, a critical parameter in ADC development.

Antibody-Drug Conjugates Controlled Release Bioconjugation

Optimal Use Cases for Sulfo-SPP Based on Quantitative Evidence


Cell Surface Receptor Crosslinking and Proximity Ligation

Sulfo-SPP's membrane impermeability makes it the ideal crosslinker for targeting and stabilizing cell surface receptor complexes in live cells . This application relies on the compound's inability to penetrate the plasma membrane, ensuring that only extracellular protein interactions are captured and analyzed.

Aqueous-Phase Antibody-Drug Conjugate (ADC) Synthesis

The water solubility of Sulfo-SPP is critical for the synthesis of ADCs under mild, aqueous conditions that preserve antibody structure and function [1]. This property eliminates the need for organic solvents, which can compromise the integrity of sensitive therapeutic proteins, making Sulfo-SPP a superior choice for biopharmaceutical development.

Reversible Protein-Protein Interaction Mapping

Sulfo-SPP's cleavable disulfide bond enables reversible crosslinking, allowing researchers to trap transient protein complexes and subsequently release them for analysis via reducing agents like DTT or glutathione . This feature is essential for mapping dynamic interactions in signaling pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulfo-SPP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.